molecular formula C3H3F3N4 B15319893 5-(2,2,2-trifluoroethyl)-2H-tetrazole CAS No. 1021142-80-2

5-(2,2,2-trifluoroethyl)-2H-tetrazole

Cat. No.: B15319893
CAS No.: 1021142-80-2
M. Wt: 152.08 g/mol
InChI Key: AUAYQCGQHJOVPA-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it valuable in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2,2,2-trifluoroethylamine with sodium azide under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the mixture is heated to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl oxides, while substitution reactions can produce a variety of functionalized tetrazoles.

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of agrochemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroethyl thioether derivatives: These compounds share the trifluoroethyl group and exhibit similar chemical properties.

    Trifluoromethylated compounds: Compounds with trifluoromethyl groups also display unique chemical behaviors due to the presence of fluorine atoms.

Uniqueness

5-(2,2,2-Trifluoroethyl)-1H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure combined with the trifluoroethyl group. This combination imparts distinct reactivity and stability, making it valuable in various applications where other fluorinated compounds may not be as effective.

Properties

CAS No.

1021142-80-2

Molecular Formula

C3H3F3N4

Molecular Weight

152.08 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)-2H-tetrazole

InChI

InChI=1S/C3H3F3N4/c4-3(5,6)1-2-7-9-10-8-2/h1H2,(H,7,8,9,10)

InChI Key

AUAYQCGQHJOVPA-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNN=N1)C(F)(F)F

Origin of Product

United States

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